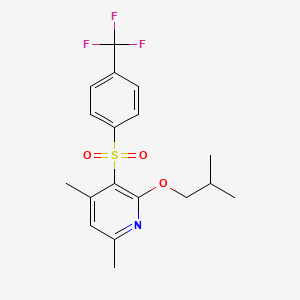
2-Isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone, also known as DT-13, is a chemical compound with the molecular formula C18H20F3NO3S and a molecular weight of 387.421. It has gained significant interest in the scientific community due to its potential therapeutic applications1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone. However, it’s available for purchase from various chemical suppliers23.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H20F3NO3S1. However, the specific arrangement of these atoms and bonds wasn’t found in the search results.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, weren’t found in the search results. Its molecular weight is 387.421.Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
A study on pyridinium-derived N-heterocyclic carbene complexes of platinum highlighted the synthesis of complexes with varying ligands, demonstrating the role of these compounds in facilitating ligand substitution kinetics. These complexes exhibit a degree of multiple bonding and significantly large second-order rate constants, suggesting their potential in catalysis and organic synthesis processes (Owen, Labinger, & Bercaw, 2004).
Material Science and Polymer Chemistry
Research on novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been conducted, where a diamine containing pyridine and trifluoromethylphenyl groups was synthesized. These polyamides exhibit high thermal stability, low moisture absorption, and are amenable to the formation of transparent, flexible films, suggesting applications in advanced materials and coatings (Liu et al., 2013).
Photocatalysis and Oxygen Generation
A study on efficient generation of singlet oxygen and photooxidation of sulfide into sulfoxide via tuning the ancillary of bicyclometalated iridium(III) complexes has been reported. This research highlights the photocatalytic activity of these complexes in sulfide oxidation, demonstrating their utility in synthetic chemistry and potential environmental applications (Li & Ye, 2019).
Advanced Functional Materials
Another study focused on lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks demonstrates applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. These materials exhibit unique structural features conducive to high-performance applications in gas storage, electrochemical devices, and sensing technologies (Zhou et al., 2016).
Safety And Hazards
Direcciones Futuras
The future directions for this compound are likely tied to its potential therapeutic applications1. Further research and testing are needed to fully understand its properties and potential uses.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
4,6-dimethyl-2-(2-methylpropoxy)-3-[4-(trifluoromethyl)phenyl]sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3S/c1-11(2)10-25-17-16(12(3)9-13(4)22-17)26(23,24)15-7-5-14(6-8-15)18(19,20)21/h5-9,11H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLOQBXROJLHCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OCC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

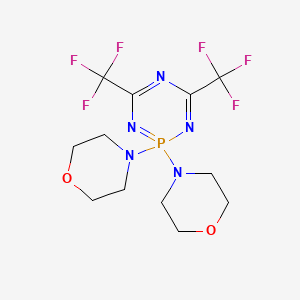
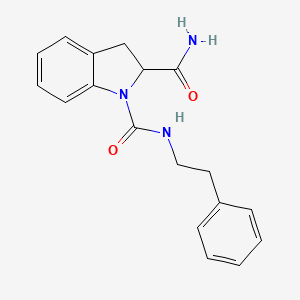
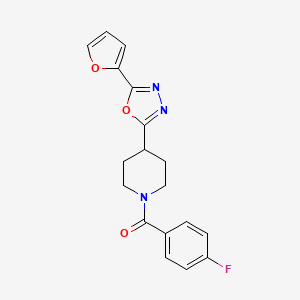
![Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2385294.png)
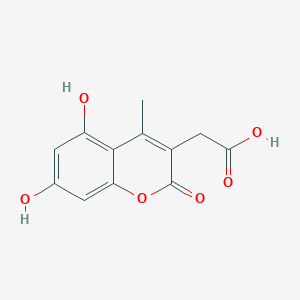
![N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2385297.png)
![N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine](/img/structure/B2385298.png)
![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2385299.png)
![N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2385300.png)
![methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385301.png)
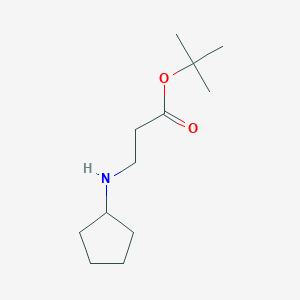
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2385304.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2385306.png)
![N-(1-cyanocyclohexyl)-2-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}acetamide](/img/structure/B2385309.png)